molecular formula C5H5F5O B8591540 4,4,5,5,5-Pentafluoropent-2-en-l-ol

4,4,5,5,5-Pentafluoropent-2-en-l-ol

Cat. No. B8591540
M. Wt: 176.08 g/mol
InChI Key: WWAZGZHGMUGDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281204B1

Procedure details

10 g of 4,4,5,5,5-pentafluoro-2-penten-1-ol (obtained according to J. Am. Chem. Soc., 107, (1985), 5186-5191: T. Kitazume and N. Ishikawa) is dissolved in 100 cm3 of methanol, and hydrogenation is carried out in the presence of 0.5 g of Raney nickel. The catalyst is filtered, followed by washing with ethanol and after distillation at ordinary pressure, the expected alcohol is collected B.p.: 133° C. nD23: 1.3305
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[CH:3]=[CH:4][CH2:5][OH:6]>CO.[Ni]>[F:1][C:2]([F:11])([C:7]([F:8])([F:9])[F:10])[CH2:3][CH2:4][CH2:5][OH:6]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(C=CCO)(C(F)(F)F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
WASH
Type
WASH
Details
by washing with ethanol
DISTILLATION
Type
DISTILLATION
Details
after distillation at ordinary pressure
CUSTOM
Type
CUSTOM
Details
the expected alcohol is collected B.p.: 133° C.

Outcomes

Product
Name
Type
Smiles
FC(CCCO)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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